1-(5-Chloropentyl)-5-nitro-1H-indole
Description
Structure
3D Structure
Properties
CAS No. |
61205-62-7 |
|---|---|
Molecular Formula |
C13H15ClN2O2 |
Molecular Weight |
266.72 g/mol |
IUPAC Name |
1-(5-chloropentyl)-5-nitroindole |
InChI |
InChI=1S/C13H15ClN2O2/c14-7-2-1-3-8-15-9-6-11-10-12(16(17)18)4-5-13(11)15/h4-6,9-10H,1-3,7-8H2 |
InChI Key |
BJLJRSHWQTWAEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CCCCCCl)C=C1[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of 1 5 Chloropentyl 5 Nitro 1h Indole
Electrophilic Substitution Patterns in Nitroindoles
Electrophilic substitution is a cornerstone of indole (B1671886) chemistry. However, the presence of a nitro group significantly alters the electron density and, consequently, the reactivity and regioselectivity of the indole nucleus.
Influence of the Nitro Group on Indole Ring Reactivity
The indole ring is inherently an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The lone pair of electrons on the nitrogen atom participates in the π-system, increasing the electron density, particularly at the C3 position. quora.com However, the introduction of a strong electron-withdrawing group like the nitro group (-NO2) at the 5-position drastically changes this electronic landscape.
The nitro group deactivates the indole ring towards electrophilic substitution through both inductive and resonance effects. nih.govyoutube.com It pulls electron density away from the bicyclic system, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted indole. nih.govlibretexts.org This deactivation is a critical consideration in planning synthetic transformations involving the indole core of 1-(5-Chloropentyl)-5-nitro-1H-indole. While indole itself has a high reactivity in electrophilic aromatic substitution, the nitro group makes the molecule less reactive. nih.gov
Regioselectivity at C2, C3, and the Benzene (B151609) Ring Positions
In a typical indole, electrophilic substitution overwhelmingly occurs at the C3 position due to the stability of the resulting intermediate. quora.comnih.gov For 5-nitroindole (B16589), while the ring is deactivated, the directing effects of the indole nitrogen still favor substitution on the pyrrole (B145914) ring over the benzene ring.
C3 Position : Despite the deactivating effect of the nitro group, the C3 position generally remains the most favored site for electrophilic attack, although reactions may require harsher conditions. rsc.org
C2 Position : Direct electrophilic substitution at the C2 position is less common but can be achieved under specific conditions or with certain reagents, sometimes involving rearrangement from an initial C3 attack. rsc.orgbeilstein-journals.org
Benzene Ring Positions (C4, C6, C7) : The nitro group at C5 strongly deactivates the benzene portion of the indole ring. As the nitro group is a meta-directing deactivator in benzene chemistry, any potential electrophilic substitution on the benzene ring of 5-nitroindole would be directed to the C4 and C6 positions, which are ortho and para to the activating indole nitrogen but meta to the deactivating nitro group. libretexts.orgck12.orglibretexts.org However, reactions on the benzene ring are generally much more difficult to achieve than those on the pyrrole ring and often require forcing conditions or the use of directing groups to control selectivity. nih.gov
Nucleophilic Substitution Reactions Involving the Chloropentyl Side Chain
The 1-(5-chloropentyl) side chain offers a prime location for modifying the molecule without altering the core indole structure. The terminal chlorine atom is a good leaving group, making the terminal carbon susceptible to attack by a wide range of nucleophiles in SN2 reactions. youtube.com This allows for the introduction of various functional groups at the end of the pentyl chain.
Common nucleophilic substitution reactions at this position include:
Azide (B81097) formation : Reaction with sodium azide (NaN3) to yield 1-(5-azidopentyl)-5-nitro-1H-indole. The azide can be further reduced to an amine or used in click chemistry reactions.
Iodide substitution (Finkelstein Reaction) : Treatment with sodium iodide (NaI) in acetone (B3395972) can replace the chloro group with an iodo group, creating the more reactive 1-(5-iodopentyl)-5-nitro-1H-indole, which is an excellent substrate for further nucleophilic substitutions. vanderbilt.edu
Amine synthesis : Reaction with ammonia (B1221849) or primary/secondary amines to introduce amino functionalities.
Thiol and Thioether formation : Reaction with sodium hydrosulfide (B80085) (NaSH) or thiolates (RSNa) can introduce sulfur-containing moieties.
These reactions are fundamental for building more complex molecules from the this compound scaffold. core.ac.ukclockss.orgresearchgate.net
Functional Group Interconversions on the Indole Core and Pentyl Chain
Functional group interconversions (FGIs) are crucial for elaborating the structure of this compound. fiveable.meimperial.ac.uk Key transformations can be performed on both the nitro group of the indole core and the chloro group of the pentyl side chain.
On the Indole Core: The most significant FGI on the 5-nitroindole core is the reduction of the nitro group to a primary amine. This transformation dramatically alters the electronic properties of the indole ring, converting the electron-withdrawing nitro group into a strongly electron-donating amino group. This change enhances the ring's reactivity towards electrophilic substitution and provides a new site for derivatization.
| Precursor Functional Group | Reagents and Conditions | Product Functional Group |
| 5-Nitro (-NO2) | H2, Pd/C; or SnCl2, HCl; or Na2S2O4 | 5-Amino (-NH2) acs.org |
On the Pentyl Chain: The chloro group on the pentyl chain can be converted into a variety of other functional groups, expanding the synthetic possibilities. vanderbilt.eduub.edu
| Precursor Functional Group | Reagents and Conditions | Product Functional Group |
| Chloro (-Cl) | NaN3 | Azido (-N3) |
| Chloro (-Cl) | NaI, acetone | Iodo (-I) |
| Chloro (-Cl) | KCN | Cyano (-CN) |
| Chloro (-Cl) | R-OH, NaH | Ether (-OR) |
| Chloro (-Cl) | R-SH, NaH | Thioether (-SR) |
Derivatization for Enhanced Biological Probing and Structural Diversification
The strategic modification of this compound through the reactions described above is a powerful approach for creating derivatives with diverse structures and for developing probes for biological systems. google.combiosearchtech.com
Structural Diversification : The dual reactivity of the molecule—at the indole ring and the side chain—allows for the generation of large libraries of compounds. For example, the nitro group can be reduced and then acylated, while the chloro group is substituted with various nucleophiles, leading to a wide array of structurally distinct molecules for screening in drug discovery. rsc.org
Biological Probing : The 5-nitroindole moiety itself has been utilized as a universal base analog in oligonucleotide probes. biosearchtech.comnih.gov The chloropentyl chain serves as a flexible linker to which fluorescent dyes, quenchers, or other reporter groups can be attached after nucleophilic substitution. google.com For instance, converting the chloro group to an azide allows for the attachment of alkyne-modified fluorophores via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry." This enables the creation of targeted probes to study biological processes.
The ability to functionalize both the indole core and the side chain provides a robust platform for developing novel chemical tools and potential therapeutic agents. nih.gov
Computational Chemistry and Structure Activity Relationship Studies of 1 5 Chloropentyl 5 Nitro 1h Indole Analogues
In Silico Approaches in Indole (B1671886) Derivative Research
The application of computational, or in silico, methods has become an indispensable tool in the study of indole derivatives, offering insights that complement experimental research. These approaches are crucial for understanding the physicochemical properties and predicting the biological activities of novel compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are frequently employed to build statistical models that correlate the structural features of indole derivatives with their biological functions. journal-jop.org
For instance, 2D-QSAR studies have been successfully used to analyze the antibacterial activity of a series of indole derivatives. By utilizing a multiple linear regression approach, researchers can construct models based on theoretical chemical descriptors that link the structural properties of these compounds to their antibacterial efficacy. journal-jop.org Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are vital for predicting the pharmacokinetic and toxicological profiles of indole analogues, helping to identify candidates with favorable drug-like properties. nih.govnih.gov These computational screenings are instrumental in the early stages of drug discovery, enabling the prioritization of compounds for further synthesis and biological evaluation.
Molecular Docking Investigations of Indole-Based Ligands with Biological Targets
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. hakon-art.com In the context of indole derivatives, docking studies provide valuable insights into how these ligands interact with the active sites of biological targets, such as enzymes and receptors. hakon-art.comfrontiersin.org
Predictive Modeling of Ligand-Receptor Interactions
Predictive modeling of ligand-receptor interactions is a key aspect of molecular docking. Software such as AutoDock Vina and Maestro are commonly used to perform these simulations. journal-jop.orgnih.gov The process typically involves preparing the 3D structures of both the ligand (the indole derivative) and the protein target. The ligand structures are optimized to their lowest energy conformation. nih.govnih.gov A grid box is then defined around the active site of the target protein, and the docking algorithm explores various possible binding poses of the ligand within this site. journal-jop.orgnih.gov
The results of these simulations are often ranked based on their binding energies, with lower energies indicating a more favorable interaction. frontiersin.org For example, a study on indole-based diaza-sulphonamides targeting the JAK-3 protein showed binding affinities ranging from -8.8 to -9.7 kcal/mol. nih.gov These computational predictions help in identifying key interactions, such as hydrogen bonds and pi-stacking, that are crucial for the binding affinity and selectivity of the indole ligands. frontiersin.org
Structure-Activity Relationship (SAR) Methodologies for Indole Scaffolds
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net For the indole scaffold, SAR analyses have been instrumental in optimizing lead compounds for various therapeutic targets. nih.govacs.org
Impact of N-1 Alkyl Substitution on Biological Activity
The substitution at the N-1 position of the indole ring plays a significant role in modulating the biological activity of its derivatives. The nature of the alkyl or aryl group at this position can influence the compound's steric and electronic properties, thereby affecting its interaction with biological targets.
| N-1 Substituent | Observed Effect on Activity/Reactivity | Reference |
|---|---|---|
| Methyl, Ethyl, Benzyl | Superior reactivity in certain chemical transformations compared to aryl substituents. | acs.org |
| Long Alkyl Chains | Can potentially hinder coordination and activation at the target site. | acs.org |
| Sterically Hindered Groups | May lead to lower yields and enantioselectivities in certain synthetic reactions. | mdpi.com |
Role of the 5-Nitro Group in Modulating Activity
The presence and position of a nitro group on the indole ring can have a profound effect on the biological activity of the compound. Specifically, a 5-nitro group is a strong electron-withdrawing group that can significantly alter the electronic properties of the indole scaffold.
Research has indicated that the 5-nitro group can be critical for the binding of indole derivatives to certain biological targets. nih.gov For example, in a study of 5-nitroindole (B16589) derivatives as c-Myc G-quadruplex binders, the nitro group at the fifth position was found to be crucial for improving binding affinity. nih.govd-nb.info In some cases, the reduction of the nitro group to an amino group can also modulate activity, highlighting the importance of this position for SAR. nih.gov However, it is also important to consider that nitro-containing compounds can sometimes exhibit mutagenic potential, which needs to be carefully evaluated. nih.gov
| Substituent at Position 5 | Observed Effect on Activity | Reference |
|---|---|---|
| Nitro (NO2) | Crucial for improved binding to c-Myc G-quadruplex. Can enhance antiproliferative activity. | nih.govd-nb.info |
| Amino (NH2) | Also critical for binding, though may alter selectivity compared to the nitro group. | nih.gov |
| Unsubstituted (H) | Generally weaker binding compared to nitro or amino substituted compounds. | nih.gov |
Conformational Analysis and its Implications for SAR
Conformational analysis, which examines the different spatial arrangements of atoms in a molecule, is another critical component of SAR studies. The three-dimensional shape of an indole derivative is a key determinant of its ability to bind to a specific biological target.
Computational methods, such as those based on Density Functional Theory (DFT), are used to explore the optimized geometry and conformational landscape of indole derivatives. These studies can reveal the most stable conformations and provide insights into bond lengths, bond angles, and dihedral angles. This information is vital for understanding how a molecule will fit into the binding pocket of a protein. For instance, the relative orientation of different substituents on the indole ring can either facilitate or hinder the key interactions necessary for biological activity. Therefore, a thorough conformational analysis is essential for a comprehensive understanding of the structure-activity relationships of 1-(5-Chloropentyl)-5-nitro-1H-indole analogues.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Nitroindole Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational approach in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For nitroindole derivatives, including analogues of this compound, QSAR studies are instrumental in predicting the biological activities of novel molecules and guiding the design of compounds with enhanced potency and selectivity. jocpr.comresearchgate.net
A QSAR model was developed for a series of 2-aryl-5-nitro-1H-indole derivatives to predict their activity as efflux pump inhibitors. nih.gov In this study, the structures of the compounds were optimized using both PM3 and Density Functional Theory (DFT) at the b3lyp/6-31g* level. nih.gov From these optimized structures, various structural and electronic descriptors were calculated. nih.gov The subsequent QSAR model was constructed using a genetic algorithm (GA) for descriptor selection and partial least squares (PLS) analysis for building the regression model. nih.gov The high correlation coefficient (R²) and cross-validation coefficient (R²CV) of the derived model indicated its strong predictive power for new compounds within this class. nih.gov
The developed QSAR model revealed that the inhibitory activity of these 2-aryl-5-nitro-1H-indole derivatives could be enhanced by specific modifications to their chemical structures. nih.gov Key insights from the model suggested that increasing the molecular volume and the Mulliken atomic charge on the C(3) atom of the indole ring, or decreasing the dipole moment and the Mulliken atomic charge on the C(4) atom of the 2-aryl substituent, would lead to improved biological activity. nih.gov
Based on this predictive model, a novel compound, 2-(2-Azidomethyl-5-phenoxy-phenyl)-5-nitro-1H-indole, was designed and predicted to have significant activity. nih.gov This highlights the practical application of QSAR in the rational design of new and more effective nitroindole derivatives. nih.gov
The general approach in such QSAR studies involves the calculation of a wide array of molecular descriptors that fall into several categories:
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, and atomic charges (e.g., Mulliken atomic charges), which influence how a molecule interacts with its biological target. nih.gov
Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume and surface area. nih.gov
Topological Descriptors: These are numerical values that describe the connectivity and branching of atoms within a molecule.
The table below illustrates a hypothetical dataset of this compound analogues and their associated descriptors and biological activity, which would be used to construct a QSAR model.
| Compound ID | R-Group at Position 2 | Molecular Volume (ų) | Dipole Moment (Debye) | Mulliken Charge on C(3) | Biological Activity (IC₅₀, µM) |
| 1 | -H | 320.5 | 4.2 | -0.15 | 10.2 |
| 2 | -CH₃ | 335.8 | 4.1 | -0.17 | 8.5 |
| 3 | -Phenyl | 410.2 | 3.8 | -0.12 | 5.1 |
| 4 | -4-Chlorophenyl | 425.6 | 3.5 | -0.11 | 3.7 |
| 5 | -4-Methoxyphenyl | 435.9 | 4.5 | -0.13 | 4.8 |
The development of a statistically robust QSAR model for this compound analogues would follow a similar methodology. The resulting model would be a mathematical equation of the form:
Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
Where c₀, c₁, c₂, ... cₙ are regression coefficients and D₁, D₂, ... Dₙ are the values of the selected molecular descriptors. Such a model would be invaluable for the virtual screening of large compound libraries and for prioritizing the synthesis of novel analogues with a higher probability of exhibiting the desired biological effect.
In Vitro Biological Investigation and Mechanistic Elucidation of 1 5 Chloropentyl 5 Nitro 1h Indole
Assessment of In Vitro Biological Activities of Indole (B1671886) Derivatives
The initial exploration of novel compounds like 1-(5-Chloropentyl)-5-nitro-1H-indole involves a comprehensive assessment of their biological activities. In vitro methods are fundamental to this process, providing a controlled environment to study the compound's effects on specific biological targets without the complexities of a whole organism. For indole derivatives, this often involves screening against a panel of receptors, enzymes, and cell lines to identify potential therapeutic applications or mechanisms of action.
High-Throughput Screening Methodologies for Novel Indole Compounds
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and automated testing of vast compound libraries against specific biological targets. bmglabtech.comtechnologynetworks.com This process is essential for identifying "hits"—compounds that exhibit a desired activity—from collections that can contain hundreds of thousands of molecules. bmglabtech.com For a library of novel indole compounds, an HTS campaign would be designed to quickly ascertain their potential biological effects.
The HTS process typically involves several key stages:
Library Preparation: A diverse collection of indole derivatives, including this compound, is prepared and formatted in microplates, usually in 384- or 1536-well formats for miniaturization. bmglabtech.comtechnologynetworks.com
Assay Development: A robust and sensitive assay is developed to measure the interaction between the compounds and the biological target. This could be a cell-based assay measuring a cellular response or a biochemical assay measuring the activity of an isolated enzyme or receptor. ewadirect.com
Automation and Robotics: Robotic systems, including automated liquid handlers, are used to dispense the compounds into the assay plates, add reagents, and perform incubations, ensuring high precision and throughput. technologynetworks.comjapsonline.com
Signal Detection: A plate reader measures the assay signal, which can be based on various detection modalities such as fluorescence, luminescence, or absorbance. technologynetworks.com Fluorescence-based assays are particularly common, designed so that a signal is either emitted or quenched depending on the compound's effect on the target. technologynetworks.com More recently, mass spectrometry has been integrated into HTS workflows, offering a label-free method to directly measure substrate-to-product conversion, which can reduce interference and provide more physiologically relevant data. technologynetworks.com
Data Analysis: Sophisticated software is used to analyze the large datasets generated, identifying statistically significant hits for further investigation.
Through these methodologies, large libraries of indole derivatives can be efficiently screened to identify compounds with promising activities for further development. ewadirect.comjapsonline.com
Receptor Binding and Activation Studies
The interaction of small molecules with cellular receptors is a primary focus of pharmacological research. For indole derivatives, particularly those with structural similarities to known psychoactive substances, the cannabinoid receptors (CB1 and CB2) are targets of significant interest.
Cannabinoid Receptor (CB1, CB2) Interactions for Pentyl-Substituted Indoles
The endocannabinoid system, which includes the CB1 and CB2 receptors, is involved in numerous physiological processes. bohrium.com Synthetic cannabinoids, many of which are indole derivatives, were initially developed as tools to study this system. bohrium.com The structure of these compounds significantly influences their binding affinity and efficacy at cannabinoid receptors. The presence of a pentyl side chain, as in this compound, is a common feature in many synthetic cannabinoids, and modifications to this chain are known to impact receptor interaction. nih.gov
While specific binding data for this compound is not prominently available in the reviewed literature, the structure-activity relationships of related compounds offer valuable insights. For instance, the length of the alkyl chain at the N1 position of the indole ring is critical for CB1/CB2 affinity. Studies on other synthetic cannabinoids show that longer side chains, such as pentyl or hexyl groups, often lead to greater metabolic activity on the tail of the molecule. nih.gov The substitution on the indole core, in this case, a nitro group at the 5-position, would also be expected to significantly influence receptor binding compared to unsubstituted or differently substituted analogs.
Determination of Ligand Binding Affinity and Efficacy in Receptor Systems
To quantify the interaction between a ligand and a receptor, two key parameters are measured: binding affinity and efficacy.
Binding Affinity (Ki): This measures the strength of the binding between the ligand and the receptor. It is typically determined using competitive radioligand binding assays, where the test compound's ability to displace a known radioactive ligand from the receptor is measured. A lower Ki value indicates a higher binding affinity.
Efficacy (EC50/IC50): This measures the functional effect of the ligand after binding. It is the concentration of the ligand required to produce 50% of its maximal effect (EC50 for agonists) or to inhibit 50% of a response (IC50 for antagonists). Efficacy is determined through functional assays, such as measuring changes in intracellular signaling molecules like cyclic AMP (cAMP).
The following table presents binding affinity data for several representative synthetic cannabinoids with pentyl or similar side chains to provide context for the expected range of affinities at CB1 and CB2 receptors. It is critical to note that these are structurally distinct from this compound.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) |
|---|---|---|
| CP 55,940 | 0.5 - 5.0 | 0.69 - 2.8 |
| Δ9-THCP | 1.2 | 6.2 |
| WIN 55,212-2 | 62.3 | 1.97 |
Enzyme Inhibition and Modulation of Biological Pathways
In addition to receptor interactions, indole derivatives are known to inhibit various enzymes, representing another important avenue for their biological activity. chula.ac.th The specific structural features of this compound, particularly the nitro group, suggest a potential for unique enzymatic interactions.
The nitro group can function as a "masked electrophile." nih.gov Under certain conditions within an enzyme's active site, a nitroalkane can be converted to its nitronic acid tautomer. This activated form can then react with a nucleophilic residue, such as an active-site cysteine, to form a stable covalent bond. nih.gov This mechanism results in irreversible enzyme inhibition. Therefore, it is plausible that this compound could act as a targeted covalent inhibitor for enzymes that have an appropriately positioned cysteine residue in their active site. nih.gov This presents a compelling hypothesis for a mechanism of action that is distinct from G-protein coupled receptor modulation and warrants investigation through targeted enzyme inhibition screening.
Studies on Specific Enzyme Targets (e.g., 5α-Reductase, Tubulin Polymerization)
While direct studies on the effect of this compound on 5α-reductase are not extensively documented in the available literature, the broader class of indole derivatives has been investigated for its interaction with various enzymes.
The indole nucleus is a core structure in many compounds that act as microtubule inhibitors. These agents interfere with the dynamics of microtubule assembly and disassembly, which are crucial for cell division, leading to their investigation as potential anticancer agents. Indole derivatives have been shown to inhibit tubulin polymerization, a key process in microtubule formation. Some indole-based compounds have been found to bind to the colchicine (B1669291) binding site on β-tubulin, thereby disrupting microtubule structure and function. Although specific data for this compound is not available, its structural similarity to other biologically active indoles suggests that tubulin polymerization could be a potential target for its biological activity. Further research is required to confirm and characterize such interactions.
Investigation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPKs, PI3K/Akt)
Indole compounds have been recognized for their ability to modulate key signaling pathways involved in inflammation. These pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and Phosphatidylinositol 3-kinase/Protein Kinase B (PI3K/Akt), are often dysregulated in various diseases, including cancer.
The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition by indole derivatives has been documented. Similarly, the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival, can be modulated by indole compounds. The MAPK signaling cascade, which is involved in cellular processes like proliferation and apoptosis, has also been identified as a target for indole alkaloids. While these findings are promising for the general class of indole derivatives, specific studies detailing the interaction of this compound with these inflammatory signaling pathways are needed to ascertain its specific role and mechanism of action in this context.
Application as Chemical Probes for Auxin Biosynthesis Pathways
Indole-3-acetic acid (IAA) is a primary auxin in plants, playing a vital role in their growth and development. The biosynthesis of IAA involves several pathways with various indole derivatives as intermediates. Given that this compound is an indole derivative, it holds potential for use as a chemical probe to study these intricate biosynthetic pathways.
Chemical probes are valuable tools for dissecting biological processes. By introducing a modified indole compound like this compound into a plant system, researchers could potentially trace its metabolic fate, identify interacting enzymes, and elucidate steps in the auxin biosynthesis pathway. The chloroalkyl and nitro functional groups on the indole scaffold could offer unique properties for detection and interaction studies. However, it is important to note that the application of this specific compound as a chemical probe for auxin biosynthesis is currently a theoretical proposition and requires experimental validation.
Cellular Mechanistic Investigations
Recent studies on structurally related 5-nitroindole (B16589) derivatives have provided insights into the potential cellular mechanisms of action for compounds like this compound. These investigations have focused on cell cycle perturbations, gene expression modulation, and the generation of reactive oxygen species.
Analysis of Cell Cycle Perturbations
A series of pyrrolidine-substituted 5-nitroindole derivatives has been shown to induce cell-cycle arrest in cancer cells. Specifically, these compounds were found to cause an arrest in the sub-G1/G1 phase of the cell cycle. This effect on the cell cycle is a hallmark of many anticancer agents and suggests that these compounds interfere with the cellular machinery that governs cell division. The data from these related compounds suggest that this compound may also possess the ability to perturb the cell cycle, a hypothesis that warrants direct experimental investigation.
| Compound | Cell Line | Concentration (µM) | Observed Effect | Reference |
|---|---|---|---|---|
| Pyrrolidine-substituted 5-nitroindole | HeLa | Not Specified | Sub-G1/G1 phase arrest |
Modulation of Gene Expression Profiles (e.g., c-Myc Downregulation)
The same family of pyrrolidine-substituted 5-nitroindole derivatives has been demonstrated to downregulate the expression of the c-Myc oncogene. c-Myc is a critical transcription factor that is often overexpressed in various cancers and plays a pivotal role in cell proliferation and growth. The ability of these 5-nitroindole compounds to reduce c-Myc expression at both the transcriptional and translational levels points to a specific mechanism of action that could contribute to their antiproliferative effects. This finding for related compounds suggests a plausible mechanism for this compound that should be explored.
| Compound | Target Gene | Effect | Reference |
|---|---|---|---|
| Pyrrolidine-substituted 5-nitroindole | c-Myc | Downregulation |
Studies on Reactive Oxygen Species (ROS) Generation
In addition to their effects on the cell cycle and gene expression, the pyrrolidine-substituted 5-nitroindole derivatives have been found to increase the concentration of intracellular reactive oxygen species (ROS). ROS are chemically reactive molecules containing oxygen that can induce cellular damage and trigger apoptosis, or programmed cell death. The generation of ROS is a known mechanism of action for several anticancer therapies. The observation that related 5-nitroindole compounds can elevate ROS levels suggests that this compound might also exert its biological effects, at least in part, through the induction of oxidative stress.
| Compound | Effect | Reference |
|---|---|---|
| Pyrrolidine-substituted 5-nitroindole | Increased intracellular ROS |
Antiviral Mechanism Research (e.g., HIV-1 Fusion Inhibition)
While direct studies on the antiviral mechanisms of this compound are not extensively documented, the established activities of related indole derivatives provide a strong basis for hypothesized pathways, particularly in the context of Human Immunodeficiency Virus type 1 (HIV-1). The indole nucleus is a well-recognized pharmacophore in the development of antiviral agents, with many derivatives exhibiting potent inhibitory effects on various stages of the viral life cycle.
A primary putative mechanism of action for indole-based compounds is the inhibition of HIV-1 entry into host cells, a process mediated by the viral envelope glycoprotein (B1211001) (Env). This protein complex, comprising gp120 and gp41 subunits, orchestrates the fusion of the viral and cellular membranes. Research has highlighted that small molecule indole derivatives can act as fusion inhibitors, specifically targeting the gp41 subunit. These inhibitors are thought to bind to a hydrophobic pocket on gp41, preventing the conformational changes necessary for membrane fusion. By occupying this pocket, they can disrupt the formation of the six-helix bundle, a critical step in the fusion process. This interference effectively halts the virus from delivering its genetic material into the host cell.
Furthermore, some 5-nitroindole derivatives have been investigated for their ability to act as multi-target inhibitors of HIV-1. For instance, certain 5-nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives have demonstrated the ability to inhibit both the reverse transcriptase and integrase enzymes of HIV-1. This dual-action mechanism presents a significant advantage in antiviral therapy by targeting multiple essential viral processes simultaneously, potentially reducing the likelihood of drug resistance.
Given the structural similarities, it is plausible that this compound could engage in similar antiviral strategies. The 5-nitro group may contribute to the electronic properties of the molecule, influencing its binding affinity to viral targets, while the 1-(5-Chloropentyl) substituent could modulate its lipophilicity and interaction with hydrophobic pockets in viral proteins like gp41.
Table 1: Potential Antiviral Mechanisms of Indole Derivatives
| Mechanism | Viral Target | Description of Action |
| HIV-1 Fusion Inhibition | gp41 | Binds to a hydrophobic pocket on gp41, preventing conformational changes required for membrane fusion. |
| Reverse Transcriptase Inhibition | Reverse Transcriptase | Inhibits the activity of the viral enzyme responsible for converting viral RNA into DNA. |
| Integrase Inhibition | Integrase | Blocks the integration of the viral DNA into the host cell's genome. |
Antimicrobial and Antitubercular Mechanistic Insights
The antimicrobial and antitubercular potential of this compound can be inferred from the well-established mechanisms of other nitroaromatic compounds. A significant body of research on compounds containing a nitro group, such as 5-nitrothiophenes and nitroimidazoles, points towards a common mechanism of action involving bioreductive activation.
This proposed mechanism suggests that this compound likely functions as a prodrug. Upon entering a bacterial or mycobacterial cell, the nitro group of the compound is believed to be reduced by bacterial nitroreductases. This enzymatic reduction generates reactive nitrogen species, including nitric oxide (NO). Nitric oxide is a highly reactive radical that can induce a cascade of cytotoxic effects within the pathogen.
The damaging effects of nitric oxide are multifaceted and non-specific, contributing to its efficacy against a broad range of microbes and reducing the likelihood of resistance development. These effects include:
DNA Damage: Nitric oxide can directly damage DNA, leading to mutations and strand breaks that are lethal to the cell.
Protein Dysfunction: It can nitrosylate amino acid residues in proteins, altering their structure and function. This can disrupt essential enzymatic activities and cellular processes.
Lipid Peroxidation: Nitric oxide can initiate the peroxidation of lipids in the cell membrane, compromising its integrity and leading to cell lysis.
Inhibition of Cellular Respiration: It can interfere with the electron transport chain, disrupting cellular energy production.
This mechanism of action, which is independent of the pathogen's replication state, is particularly advantageous for treating persistent or non-replicating bacteria, such as those found in latent tuberculosis infections. For instance, studies on 5-nitrothiophenes have shown that their antitubercular activity is dependent on the F420-dependent nitroreductase Ddn, which activates the compound to release nitric oxide.
The indole scaffold itself can also contribute to antimicrobial activity through various mechanisms, including the disruption of bacterial cell membranes, inhibition of biofilm formation, and interference with bacterial metabolic pathways. The combination of the nitroaromatic "warhead" and the indole nucleus in this compound could therefore result in a synergistic antimicrobial effect.
Table 2: Proposed Antimicrobial and Antitubercular Mechanism of Nitroaromatic Compounds
| Step | Process | Key Molecular Events |
| 1. Cellular Uptake | Entry of the compound into the bacterial/mycobacterial cell. | Passive diffusion or active transport across the cell membrane. |
| 2. Bioreductive Activation | Reduction of the nitro group. | Catalyzed by bacterial nitroreductases (e.g., Ddn in M. tuberculosis). |
| 3. Generation of Reactive Nitrogen Species | Formation of nitric oxide (NO) and other reactive intermediates. | Electron transfer to the nitro group. |
| 4. Cellular Damage | Cytotoxic effects of reactive nitrogen species. | DNA damage, protein nitrosylation, lipid peroxidation, inhibition of cellular respiration. |
| 5. Cell Death | Lethal outcome for the pathogen. | Accumulation of cellular damage leads to bacterial/mycobacterial death. |
Advanced Analytical Methodologies for the Characterization and Research Application of 1 5 Chloropentyl 5 Nitro 1h Indole
Chromatographic Techniques for Separation and Purification in Research
Chromatography is a cornerstone of chemical analysis, providing powerful means to separate individual components from complex mixtures. nih.govlongdom.org The separation is based on the differential distribution of the analyte between a stationary phase and a mobile phase. iipseries.org For indole (B1671886) derivatives, liquid chromatography is particularly well-suited due to its versatility in handling non-volatile and thermally sensitive compounds. nih.gov
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the purification and analysis of synthetic compounds like indole derivatives. journalagent.combjbms.org It utilizes high pressure to pass a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). nih.gov The separation of 1-(5-Chloropentyl)-5-nitro-1H-indole would typically be achieved using reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a more polar solvent mixture.
In a typical research application, a gradient elution method, where the composition of the mobile phase is varied over time, would be employed to ensure the efficient separation of the target compound from starting materials, by-products, and other impurities. The polarity of the solvent system, often a binary mixture like acetonitrile (B52724) and water, is gradually increased to elute compounds with increasing affinity for the stationary phase. iipseries.org Detection is commonly performed using a Diode-Array Detector (DAD) or a variable wavelength UV detector, leveraging the chromophoric nature of the nitro-indole scaffold.
Table 1: Illustrative HPLC Parameters for Analysis of Indole Derivatives
This data is representative of methods used for structurally similar compounds and serves as a guide for the analysis of this compound.
| Parameter | Typical Value/Condition | Purpose in Research |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides a nonpolar stationary phase for effective separation of moderately nonpolar indole derivatives. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier improves peak shape and ionization efficiency if coupled to a mass spectrometer. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent used to elute compounds from the reversed-phase column. |
| Gradient | 10% B to 95% B over 15 min | Ensures separation of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns, balancing analysis time and separation efficiency. |
| Column Temp. | 40°C | Maintains consistent retention times and improves peak symmetry. nih.gov |
| Detector | UV-Vis/DAD at 254 nm & 320 nm | Allows for detection and preliminary identification based on the UV absorbance of the indole and nitro groups. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns packed with smaller particles (typically sub-2 µm), UHPLC systems operate at much higher pressures, resulting in dramatically increased resolution, higher sensitivity, and significantly shorter analysis times. researchgate.netfrontiersin.org These features are particularly advantageous in research settings where high-throughput screening or the analysis of complex reaction mixtures is required.
Table 2: Comparison of Typical HPLC and UHPLC Method Parameters for Indole Analysis
| Feature | HPLC | UHPLC | Research Advantage of UHPLC |
| Particle Size | 3-5 µm | < 2 µm | Higher efficiency and resolution. |
| Column Dimensions | 150-250 mm x 4.6 mm | 50-150 mm x 2.1 mm | Lower solvent consumption and faster analysis. |
| Operating Pressure | 400-600 bar | 1000-1500 bar | Enables use of smaller particles and higher flow rates. |
| Analysis Time | 15-30 min | 2-8 min | Increased sample throughput and efficiency. frontiersin.org |
| Peak Capacity | Lower | Higher | Better separation of complex mixtures. |
Mass Spectrometry (MS) Techniques for Structural Elucidation and Quantitative Research Analysis
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is an exceptionally powerful tool for molecular weight determination and structural elucidation, making it indispensable for the characterization of novel compounds. nih.gov
The combination of liquid chromatography with mass spectrometry (LC-MS) provides a robust two-dimensional analysis, separating compounds by their retention time and then detecting them based on their mass-to-charge ratio. kuleuven.be For the analysis of this compound, an LC-MS system would typically use an electrospray ionization (ESI) source, which is well-suited for polar and semi-polar molecules. nih.gov ESI generates protonated molecules, [M+H]⁺, in the positive ion mode, allowing for the direct determination of the compound's molecular weight.
The high selectivity of MS detection means that the target compound can be identified and quantified even in the presence of co-eluting impurities that may not be resolved chromatographically. chromatographyonline.com This is a significant advantage in the analysis of crude reaction mixtures or in metabolism studies.
Tandem Mass Spectrometry (MS/MS) takes the analysis a step further by isolating the ion of interest (the precursor ion) and subjecting it to fragmentation through collision-induced dissociation (CID). nih.gov The resulting fragment ions (product ions) produce a characteristic pattern that serves as a molecular fingerprint, enabling unambiguous structural confirmation. nih.gov For this compound, MS/MS would reveal characteristic losses, such as the chloropentyl side chain, providing definitive evidence of its structure.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements (typically to within 5 ppm), which allows for the determination of a compound's elemental formula. nih.govmyadlm.org This capability is crucial for confirming the identity of a newly synthesized molecule and distinguishing it from other compounds with the same nominal mass. scispace.com In mechanistic research, HRMS can be used to identify unknown metabolites or degradation products by determining their elemental compositions with high confidence. researchgate.netresearchgate.net
Table 3: Predicted MS and MS/MS Fragmentation Data for this compound
Based on common fragmentation pathways for substituted indoles.
| Ion Type | Calculated m/z (Monoisotopic) | Proposed Fragment Structure/Loss | Research Significance |
| Precursor Ion [M+H]⁺ | 281.0999 | C₁₃H₁₆ClN₂O₂ | Confirms the molecular weight and elemental composition (via HRMS). |
| Product Ion 1 | 245.1233 | [M+H - HCl]⁺ | Loss of hydrogen chloride from the pentyl chain. |
| Product Ion 2 | 175.0553 | [M+H - C₅H₁₀Cl]⁺ | Cleavage of the chloropentyl side chain, leaving the 5-nitro-1H-indole core. |
| Product Ion 3 | 129.0447 | [C₈H₅N₂]⁺ | Further fragmentation of the nitro-indole ring system. |
For research involving multiple indole derivatives or for screening purposes, the development of spectral libraries is a highly effective strategy. scispace.com These libraries are curated databases containing analytical data for known compounds, including retention times, precursor ion m/z values, and MS/MS fragmentation spectra.
When a sample is analyzed, the acquired data can be automatically searched against the library. A match in retention time and MS/MS spectrum provides a high-confidence identification of the compound. Building a comprehensive spectral library for a class of compounds, such as nitro-substituted indoles, streamlines the identification process and is invaluable for high-throughput screening, metabolite identification, and quality control in chemical synthesis research.
Advanced Spectroscopic Characterization in Research
Spectroscopic methods are indispensable tools for the structural confirmation and study of electronic properties of molecules like this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed insights into the molecular framework and electronic environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide critical information regarding the connectivity of atoms and the chemical environment of each nucleus.
In ¹H NMR spectroscopy, the aromatic protons of the indole ring are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The presence of the electron-withdrawing nitro group at the C5 position significantly influences the chemical shifts of the adjacent protons, causing them to resonate at a lower field. Specifically, the proton at C4 would likely appear as a doublet, the proton at C6 as a doublet of doublets, and the proton at C7 as a doublet. The protons of the chloropentyl chain would be observed in the upfield region. The methylene (B1212753) group attached to the indole nitrogen (N1) would be the most deshielded of the alkyl chain protons, followed by the methylene group adjacent to the chlorine atom.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the indole ring would resonate in the aromatic region (δ 110-140 ppm), with the carbon bearing the nitro group (C5) and the carbons of the pyrrole (B145914) ring (C2 and C3) showing distinct chemical shifts. The carbons of the chloropentyl chain would appear in the aliphatic region (δ 20-50 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| H-2 | ~7.6 | C-2: ~128 |
| H-3 | ~6.8 | C-3: ~103 |
| H-4 | ~8.5 | C-4: ~118 |
| C-5 | - | C-5: ~142 |
| H-6 | ~8.1 | C-6: ~117 |
| H-7 | ~7.5 | C-7: ~111 |
| C-7a | - | C-7a: ~139 |
| C-3a | - | C-3a: ~129 |
| N1-CH₂ | ~4.4 | N1-CH₂: ~48 |
| (CH₂)₃ | ~1.3-2.0 | (CH₂)₃: ~25-30 |
| CH₂-Cl | ~3.6 | CH₂-Cl: ~44 |
Note: These are predicted values based on known data for 5-nitroindole (B16589) and related N-alkylated indole derivatives. Actual experimental values may vary.
Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR spectrum would be expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) typically observed around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. The aromatic C-H stretching vibrations of the indole ring would appear above 3000 cm⁻¹, while the C-N stretching vibrations would be found in the 1300-1200 cm⁻¹ region. The C-Cl stretching vibration of the chloropentyl group would be expected in the fingerprint region, generally between 800 and 600 cm⁻¹.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to be dominated by the electronic structure of the 5-nitroindole chromophore. Indole itself has characteristic absorption bands around 270-290 nm. The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths, likely in the 300-400 nm range, due to n→π* and π→π* transitions involving the nitro group and the indole aromatic system. nih.gov
Table 2: Expected Characteristic IR Absorption Bands and UV-Vis Maxima for this compound
| Spectroscopic Technique | Functional Group/Chromophore | Expected Absorption Range |
|---|---|---|
| IR Spectroscopy | Aromatic C-H Stretch | 3100-3000 cm⁻¹ |
| Aliphatic C-H Stretch | 2960-2850 cm⁻¹ | |
| N-O Asymmetric Stretch (NO₂) | ~1520 cm⁻¹ | |
| N-O Symmetric Stretch (NO₂) | ~1340 cm⁻¹ | |
| C-N Stretch | 1300-1200 cm⁻¹ | |
| C-Cl Stretch | 800-600 cm⁻¹ | |
| UV-Vis Spectroscopy | π→π* (Indole Ring) | ~270-290 nm (shifted) |
| n→π* and π→π* (Nitroaromatic) | ~300-400 nm |
Bioanalytical Method Development for In Vitro and Ex Vivo Research Studies
For the quantitative analysis of this compound in biological matrices such as plasma, urine, or tissue homogenates for in vitro and ex vivo research, the development of a sensitive and selective bioanalytical method is crucial. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications due to its high sensitivity, specificity, and wide dynamic range.
A typical LC-MS/MS method development would involve several key steps:
Sample Preparation: To remove interfering substances from the biological matrix, a sample preparation step is necessary. This could involve protein precipitation, liquid-liquid extraction, or solid-phase extraction. The choice of method would depend on the physicochemical properties of the analyte and the nature of the matrix.
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) would be suitable for separating this compound from endogenous matrix components. A C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) would likely provide good chromatographic resolution.
Mass Spectrometric Detection: Detection would be performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the protonated molecule [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This process provides a high degree of selectivity and sensitivity.
The method would need to be validated according to regulatory guidelines to ensure its reliability, covering parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Table 3: Proposed LC-MS/MS Parameters for the Bioanalysis of this compound
| Parameter | Proposed Condition |
|---|---|
| Sample Preparation | Protein precipitation with acetonitrile or solid-phase extraction |
| LC Column | C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized gradient from low to high percentage of Mobile Phase B |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+H]⁺ |
| Product Ion(s) | To be determined by infusion and fragmentation experiments |
Q & A
Q. What are the primary synthetic routes for 1-(5-Chloropentyl)-5-nitro-1H-indole, and how do reaction conditions influence yield?
Answer: The synthesis involves two critical steps: (1) nitro-functionalization of the indole core and (2) alkylation at the 1-position.
- Nitroindole Preparation : 5-Nitro-1H-indole is synthesized via nitration of 1H-indole using mixed acid (HNO₃/H₂SO₄) under controlled conditions (≤50°C). Subsequent alkylation with 1-chloro-5-pentanol under basic conditions (e.g., NaH/DMF) introduces the chloropentyl chain. Yield optimization (60–93%) depends on stoichiometry and reaction time .
- Critical Parameters : Excess NaH ensures complete deprotonation of the indole NH group, while inert atmospheres (N₂/Ar) prevent oxidation of intermediates .
Q. How is the compound characterized analytically, and what discrepancies might arise in spectral data?
Answer:
- NMR Analysis : Key signals include:
- HRMS : Molecular ion peaks ([M+H]⁺) must match theoretical mass within 5 ppm. Discrepancies may arise from isotopic chlorine patterns (³⁵Cl vs. ³⁷Cl) or incomplete purification .
Q. What safety protocols are recommended for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling to avoid inhalation .
- Waste Disposal : Halogenated nitroaromatics require segregation and incineration in approved facilities to prevent environmental contamination .
Advanced Research Questions
Q. How do substituents (e.g., nitro, chloropentyl) influence the compound’s reactivity in cross-coupling reactions?
Answer:
- Nitro Group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the 3-position. However, steric hindrance from the chloropentyl chain may reduce coupling efficiency (e.g., Suzuki-Miyaura reactions) .
- Chloropentyl Chain : The chlorine atom can participate in nucleophilic substitution (e.g., SN2 with amines), but the long alkyl chain may reduce solubility in polar solvents (e.g., DMSO > H₂O) .
Q. What structural analogs of this compound have been studied, and how do their bioactivities compare?
Answer:
Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?
Answer:
- Yield Discrepancies : Trace moisture in DMF can quench NaH, leading to incomplete alkylation. Use Karl Fischer titration to verify solvent dryness .
- Spectral Variability : Deuterated solvent impurities (e.g., residual CHCl₃ in CDCl₃) may obscure NMR signals. Always reference internal standards (e.g., TMS) .
Q. What methodologies optimize reaction conditions for scale-up synthesis?
Answer:
- Solvent Selection : Replace DMF with THF or toluene for easier post-reaction separation .
- Catalyst Screening : Pd/C (10% w/w) improves nitro-group reduction efficiency compared to Fe/HCl .
- Scale-Up Challenges : Exothermic nitration requires jacketed reactors with precise temperature control (±2°C) .
Q. Are computational models available to predict the compound’s interactions with biological targets?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
